![molecular formula C13H11FN4O B2794197 1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 955836-08-5](/img/structure/B2794197.png)
1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyridazinone core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of a fluorophenyl group and dimethyl substitutions enhances its chemical properties, making it a valuable target for synthesis and study.
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Nevertheless, pyridazinone derivatives have been shown to interact with their targets in various ways, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been reported to influence numerous biochemical pathways, resulting in diverse pharmacological activities .
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs .
Result of Action
Pyridazinone derivatives have been demonstrated to possess a wide range of biological properties .
Action Environment
One study showed that a synthesized pyridazinone analog acted as a corrosion inhibitor on carbon steel in a 1-m hcl medium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 3,5-dimethylpyrazole-4-carboxylic acid under acidic conditions to form the desired pyrazolopyridazinone structure. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 1-(4-bromophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 1-(4-methylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Comparison:
- Binding Affinity: The presence of different substituents (fluoro, chloro, bromo, methyl) on the phenyl ring can significantly affect the binding affinity and specificity of the compound towards its molecular targets.
- Chemical Reactivity: The reactivity of the compound in various chemical reactions can be influenced by the nature of the substituent, with halogens generally increasing reactivity compared to alkyl groups.
- Biological Activity: The biological activity of these compounds can vary, with the fluorophenyl derivative often showing enhanced activity due to the electron-withdrawing nature of the fluorine atom.
This detailed article provides a comprehensive overview of 1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-4,6-dimethylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-8-11-7-15-18(10-5-3-9(14)4-6-10)12(11)13(19)17(2)16-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVKPMWZONFRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
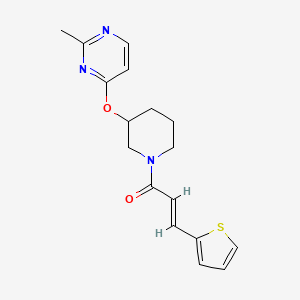
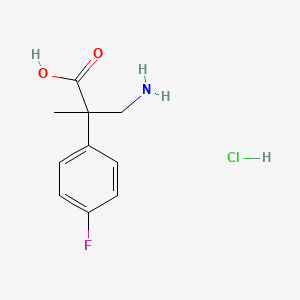
![N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794120.png)
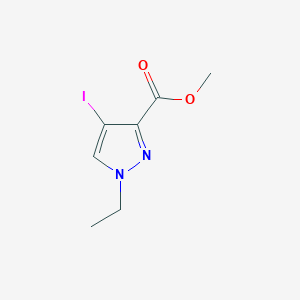
![N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2794124.png)
![(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2794126.png)
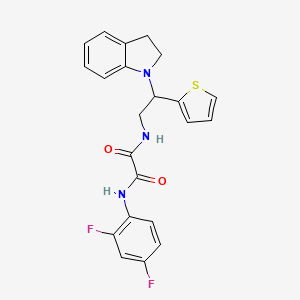
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2794128.png)
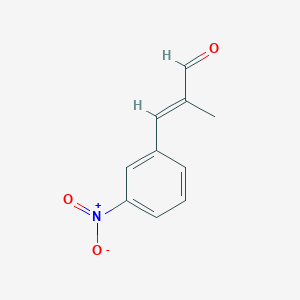
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2794130.png)
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2794131.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2794135.png)
![3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794136.png)
![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2794137.png)
